Isobavachalcone
Overview
Description
Mechanism of Action
Target of Action
Isobavachalcone (IBC) is a natural flavonoid that has been identified to target several key proteins in the cell. The primary targets of IBC include ERK1/2 and RSK2 , which are crucial in various cellular processes such as cell proliferation and apoptosis. IBC has also been found to interact with other potential targets such as AKT and dihydroorotate dehydrogenase (DHODH) .
Mode of Action
IBC interacts with its targets in a specific manner. For instance, it acts as an ATP-competitive inhibitor for ERK1/2 and RSK2 . This means that IBC competes with ATP for binding to these proteins, thereby inhibiting their activity. The interaction of IBC with its targets leads to changes in the cell, such as disruption of cell wall/membrane integrity , induction of apoptosis and autophagy , and alteration of gene expression .
Biochemical Pathways
IBC affects multiple biochemical pathways in the cell. It modulates pathways related to cell wall/membrane , drug resistance , apoptosis , and mitochondrial homeostasis . For instance, IBC disrupts the cell wall/membrane by altering the expression of genes associated with β-1,3-glucan and ergosterol biosynthesis . It also induces apoptosis and autophagy-associated cell death by upregulating the expression of Hsp90 and altering autophagy-related genes involved in the formation of the Atg1 complex and the pre-autophagosomal structure .
Result of Action
The action of IBC results in significant molecular and cellular effects. It inhibits cell growth and biofilm formation, disrupts cell wall/membrane integrity, and induces apoptosis and autophagy-associated cell death . These effects are achieved through the modulation of multiple dysregulated pathways and the alteration of gene expression .
Biochemical Analysis
Biochemical Properties
Isobavachalcone interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to inhibit the Akt signaling pathway , which plays a crucial role in cell survival and growth. Additionally, it can induce the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits excellent antifungal activity, disrupting the cell membrane integrity and inhibiting biofilm formation . In cancer cells, it can induce apoptosis and autophagy-associated cell death . Furthermore, it has been shown to inhibit the growth of cancer cells by disrupting the cell wall/membrane .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to disrupt the cell wall/membrane integrity, which is caused by the altered expression of genes associated with β-1,3-glucan and ergosterol biosynthesis . It also induces apoptosis and autophagy-associated cell death by upregulating the expression of Hsp90, and altering autophagy-related genes involved in the formation of the Atg1 complex and the pre-autophagosomal structure .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exhibit changes in its effects over time. It has been found to disrupt the cell membrane integrity and inhibit biofilm formation in Candida albicans over time . Furthermore, it has been shown to disperse mature biofilms and damage biofilm cells of C. albicans at a certain concentration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to extend the lifespan of C. neoformans-infected Caenorhabditis elegans . Moreover, it has been shown to attenuate the growth of pancreatic cancer significantly, biofilm formation, and virulence, as well as to disperse mature biofilms of C. neoformans H99 and induce cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the Akt signaling pathway , which plays a crucial role in cell survival and growth. Furthermore, it can induce the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to intercalate into model membranes, significantly affecting the parameters of their main phospholipid phase transition . This suggests that this compound may interfere with the lipid phase of cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobavachalcone can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide . The reaction typically occurs in an ethanol-water mixture under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as Psoralea corylifolia, followed by purification using chromatographic techniques . Advances in biotechnological methods, such as the use of hairy root cultures of Glycyrrhiza glabra, have also been explored for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Isobavachalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a natural pesticide.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Comparison with Similar Compounds
Isobavachalcone is unique among prenylated chalcones due to its broad spectrum of biological activities. Similar compounds include:
Xanthoangelol: Another prenylated chalcone with anticancer and anti-inflammatory properties.
4-Hydroxyderricin: Known for its glucose uptake-stimulating effects in muscle cells.
Licochalcone A: Exhibits strong antibacterial and anti-inflammatory activities.
Compared to these compounds, this compound stands out for its potent antifungal and anticancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPGRAKHMEPCM-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317123 | |
Record name | Isobavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20784-50-3, 54676-49-2 | |
Record name | Isobavachalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobavachalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyisocordoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBAVACHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IBC exert its anti-cancer effects?
A1: IBC demonstrates anti-cancer activity through multiple mechanisms. [, , , , , ]
- Induction of Apoptosis: IBC triggers apoptosis in cancer cells through various pathways, including the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation. [, , , ] IBC also induces apoptosis via the endoplasmic reticulum stress pathway. []
- Inhibition of Proliferation & Invasion: IBC suppresses cancer cell proliferation by inhibiting cell cycle progression and reducing the expression of cell cycle-regulating proteins. [] It also hinders invasion by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. []
- Targeting Specific Signaling Pathways: IBC modulates crucial signaling pathways involved in cancer development and progression. It inhibits the PI3K/AKT and ERK pathways, leading to decreased proliferation and increased apoptosis. [, , , , ] IBC also targets the SIRT2/α-tubulin interaction and downstream Snail/MMP and STAT3/c-Myc pathways, contributing to its anti-tumor effects, particularly in triple-negative breast cancer. []
Q2: How does IBC contribute to anti-inflammatory effects?
A2: IBC exhibits anti-inflammatory properties primarily by: [, , ]
- Suppression of NF-κB Pathway: IBC inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, ]
- Activation of NRF2/HO-1 Pathway: IBC activates the NRF2/HO-1 pathway, enhancing the cellular antioxidant defense system and mitigating oxidative stress, a contributor to inflammation. []
Q3: What is the role of IBC in modulating autophagy?
A3: IBC displays a complex interplay with autophagy. [, ]
- Induction of Autophagy: IBC can induce autophagy in certain cancer cells, contributing to cell death. []
- Inhibition of Autophagic Flux: In adipocytes, IBC inhibits the completion of autophagy (autophagic flux) by causing the accumulation of LC3B and SQSTM1/p62 proteins, potentially contributing to its anti-obesity effects. []
Q4: What is the molecular formula and weight of IBC?
A4: The molecular formula of IBC is C20H20O3, and its molecular weight is 308.37 g/mol.
Q5: What are the key spectroscopic characteristics of IBC?
A5: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for IBC characterization. [, ] NMR provides detailed information about the hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern. Specific details regarding chemical shifts and fragmentation patterns can be found in the cited research papers. [, ]
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